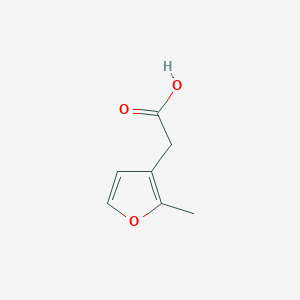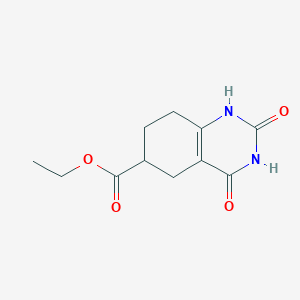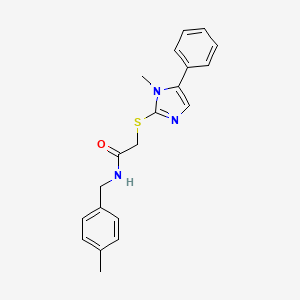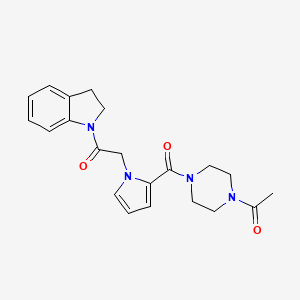
2-(2-甲基呋喃-3-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Methylfuran-3-yl)acetic acid” is a chemical compound with the formula C7H8O3 . It has a molecular weight of 140.14 . This compound is part of the furan family, which are heterocyclic organic compounds .
Synthesis Analysis
The synthesis of “2-(2-Methylfuran-3-yl)acetic acid” and similar compounds has been studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques have been used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Molecular Structure Analysis
The molecular structure of “2-(2-Methylfuran-3-yl)acetic acid” has been analyzed using various spectroscopic techniques. The InChI Code for this compound is 1S/C7H8O3/c1-5-6 (2-3-10-5)4-7 (8)9/h2-3H,4H2,1H3, (H,8,9) and the InChI key is SLTDWNOILKUZKD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(2-Methylfuran-3-yl)acetic acid” is a powder with a melting point of 53-54 degrees Celsius .科学研究应用
新陈代谢和排泄研究
2-(2-甲基呋喃-3-基)乙酸作为复杂化学化合物的一部分,已在人类新陈代谢和排泄方面进行了研究。例如,在对 MK-0524(一种前列腺素 D2 受体拮抗剂)的新陈代谢和排泄的研究中,发现该化合物主要通过代谢成酰基葡萄糖醛酸结合物而被消除。此过程包括排泄到胆汁中,最终排泄到粪便中。母体化合物是血浆中的主要放射性成分,表明其在代谢过程中具有稳定性和存在性 (Karanam 等人,2007)。
酶活性分析
另一项研究利用快速放射化学分析来测量细胞提取物中 3-羟基-3-甲基戊二酰辅酶 A 裂合酶的活性,表明 2-(2-甲基呋喃-3-基)乙酸衍生物在用于临床目的的生化分析中具有潜在用途 (Gibson 等人,1990)。
气味检测和感官研究
该化合物还已在气味检测方面进行了研究。例如,涉及检测同系羧酸和其他化合物(如 2-羟基-3-甲基环戊-2-烯-1-酮、呋喃-2-基甲硫醇和(3-甲基-3-硫代丁基)乙酸)的混合物研究,突出了此类化合物的结构和碳链长度如何影响感官检测和与其他化学物质的相互作用 (Miyazawa 等人,2009)。
代谢途径和缺陷分析
研究还探讨了类似化合物在代谢途径中的作用及其在诊断代谢缺陷中的相关性。例如,在患有钴胺素缺乏症的患者中观察到血清、尿液和脑脊液中 2-甲基柠檬酸 I 和 II 升高,展示了相关化合物在诊断分析中的潜力 (Allen 等人,1993)。
安全和危害
When handling “2-(2-Methylfuran-3-yl)acetic acid”, it is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, and ensure adequate ventilation . It is also advised to avoid contact with skin and eyes .
Relevant Papers There are several relevant papers on “2-(2-Methylfuran-3-yl)acetic acid” and similar compounds. These papers discuss the synthesis, structural investigation, and molecular electronic investigations of these compounds .
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that 2-(2-Methylfuran-3-yl)acetic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 2-(2-Methylfuran-3-yl)acetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that many bioactive compounds can influence a variety of biochemical pathways, leading to diverse biological and clinical applications . Therefore, it’s plausible that 2-(2-Methylfuran-3-yl)acetic acid could affect multiple pathways and have downstream effects on various biological processes.
Pharmacokinetics
The compound’s molecular weight (14014) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s likely that 2-(2-Methylfuran-3-yl)acetic acid could have a range of effects at the molecular and cellular levels.
属性
IUPAC Name |
2-(2-methylfuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDWNOILKUZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)



![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)
![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)
![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

